molecular formula C6H10O3 B3390343 Ethyl 2-methyloxirane-2-carboxylate CAS No. 96685-20-0

Ethyl 2-methyloxirane-2-carboxylate

Cat. No.: B3390343
CAS No.: 96685-20-0
M. Wt: 130.14 g/mol
InChI Key: IVCLOWYIWCCRAT-UHFFFAOYSA-N
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Description

Ethyl 2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of an ethyl ester group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Mechanism of Action

Target of Action

Ethyl 2-methyloxirane-2-carboxylate, also known as ethyl 2-methyl-2-oxiranylcarboxylate, primarily targets the ring-opening reactions of oxiranes . These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The compound also allows to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Mode of Action

The compound interacts with its targets through a series of parallel consecutive stages . Initially, a tertiary amine is quaternized by activated oxirane . This forms a tetraalkylammonium carboxylate, which is the true catalyst of the reaction . Following this, the carboxylate performs a nucleophilic attack on the oxirane, leading to the formation of a product and the regeneration of the catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ring-opening reaction of oxiranes . This reaction is initiated by a tertiary amine and results in the formation of β-hydroxypropyl ester . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .

Result of Action

The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound is a key intermediate in the synthesis of various pharmaceutical and natural products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 K . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of ethyl 2-methylacrylate with a peracid, such as m-chloroperbenzoic acid, under mild conditions. The reaction proceeds via an epoxidation mechanism, where the double bond of the acrylate is converted into an oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is carried out at temperatures ranging from 0°C to 25°C, and the product is purified through distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy esters.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to yield alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used to open the oxirane ring.

    Catalysts: Tertiary amines and Lewis acids are often employed to catalyze the ring-opening reactions.

    Solvents: Polar solvents such as methanol, ethanol, and water are typically used to facilitate the reactions.

Major Products Formed

    β-Hydroxy Esters: Formed through the ring-opening reactions with nucleophiles.

    Diols: Produced via oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the compound.

Scientific Research Applications

Ethyl 2-methyloxirane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its reactivity and versatility.

Comparison with Similar Compounds

Ethyl 2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-ethyl-2-methyloxirane: Similar in structure but with an additional ethyl group, leading to different reactivity and applications.

    This compound: A stereoisomer with different spatial arrangement of atoms, resulting in distinct chemical properties.

    2-Methyl-1-butene oxide: Another oxirane derivative with a different substitution pattern, affecting its reactivity and use in synthesis.

This compound stands out due to its unique combination of an ethyl ester group and an oxirane ring, making it a versatile intermediate in various chemical reactions and industrial applications.

Properties

IUPAC Name

ethyl 2-methyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-8-5(7)6(2)4-9-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCLOWYIWCCRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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